molecular formula C11H9ClN2O B13080589 3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13080589
M. Wt: 220.65 g/mol
InChI Key: YPGGAMZYDYTYDJ-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 3-methyl-1H-pyrazole. One common method is the condensation reaction, where the aldehyde group of 3-chlorobenzaldehyde reacts with the pyrazole ring under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-chloro-2-(3-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-5-6-14(13-8)11-9(7-15)3-2-4-10(11)12/h2-7H,1H3

InChI Key

YPGGAMZYDYTYDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC=C2Cl)C=O

Origin of Product

United States

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